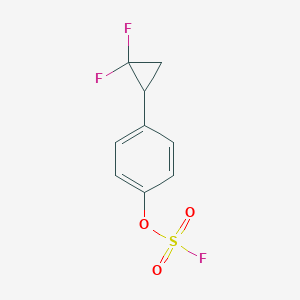
4-(2,2-Difluorocyclopropyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate is a chemical compound characterized by the presence of a difluorocyclopropyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate typically involves the introduction of the difluorocyclopropyl group onto a phenyl ring, followed by the attachment of the fluoranesulfonate group. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a phenyl derivative under suitable conditions to form the intermediate compound. This intermediate is then reacted with a fluoranesulfonate reagent to yield the final product .
Industrial Production Methods
Industrial production of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoranesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and difluorocyclopropyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, in substitution reactions, the product will be a new compound where the fluoranesulfonate group is replaced by the incoming nucleophile. In coupling reactions, the product will be a new carbon-carbon bonded compound .
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coupling reactions to form complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to target molecules. The fluoranesulfonate group can also play a role in the compound’s solubility and stability, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate include other difluorocyclopropyl derivatives and phenyl fluoranesulfonates. Examples include:
- 4-(2,2-Difluorocyclopropyl)benzyl alcohol
- 2-(2,2-Difluorocyclopropyl)naphthalene
Uniqueness
The uniqueness of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H7F3O3S |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C9H7F3O3S/c10-9(11)5-8(9)6-1-3-7(4-2-6)15-16(12,13)14/h1-4,8H,5H2 |
InChI Key |
CARUGMPATMLWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


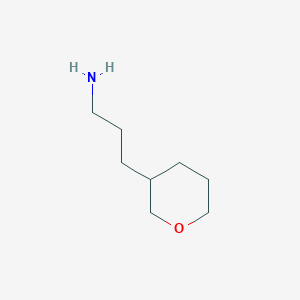
![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)
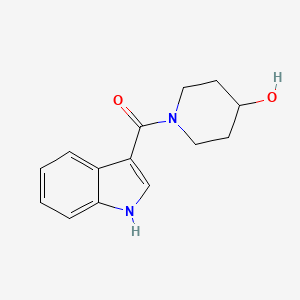
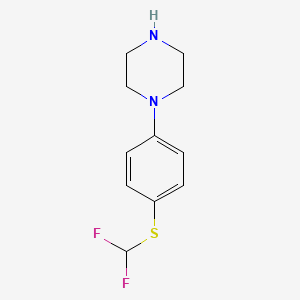
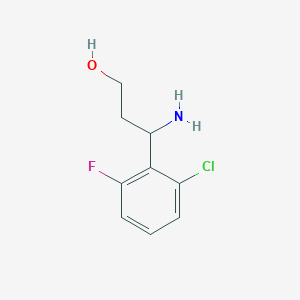
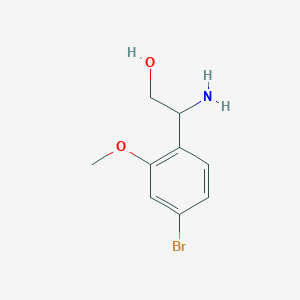
![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
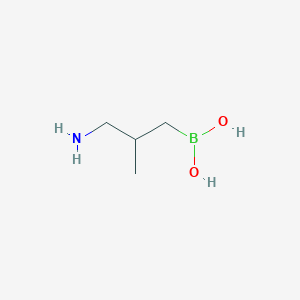
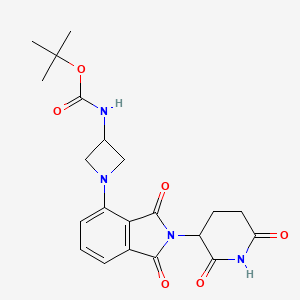
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)
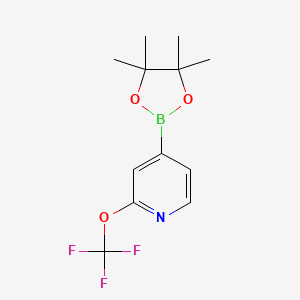
![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
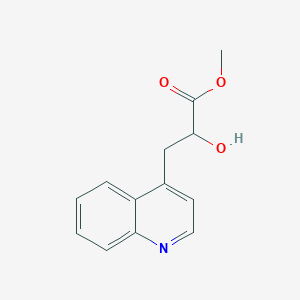
![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)
